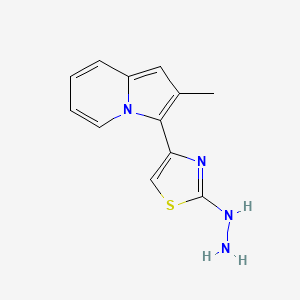
2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole is a chemical compound with the molecular formula C12H12N4S and a molecular weight of 244.32 g/mol . This compound is known for its unique structure, which combines a thiazole ring with an indolizine moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole typically involves the reaction of appropriate thiazole and indolizine derivatives under specific conditions. One common method includes the condensation of 2-methylindolizine-3-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazinylthiazole: A simpler analog without the indolizine moiety.
2-Methylindolizine: Lacks the thiazole ring but retains the indolizine structure.
Pyridine appended 2-hydrazinylthiazole derivatives: These compounds have been studied for their antimycobacterial activity.
Uniqueness
2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole is unique due to its combined thiazole and indolizine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C12H12N4S |
|---|---|
Peso molecular |
244.32 g/mol |
Nombre IUPAC |
[4-(2-methylindolizin-3-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H12N4S/c1-8-6-9-4-2-3-5-16(9)11(8)10-7-17-12(14-10)15-13/h2-7H,13H2,1H3,(H,14,15) |
Clave InChI |
ZDOHBJZLUCHKBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=CC2=C1)C3=CSC(=N3)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


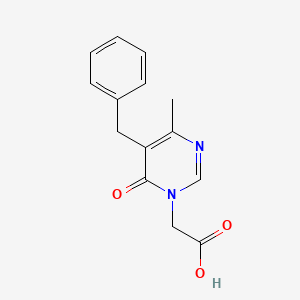
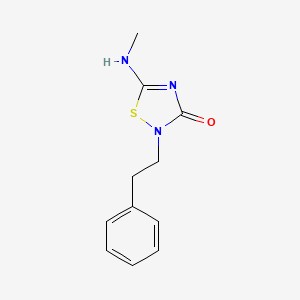
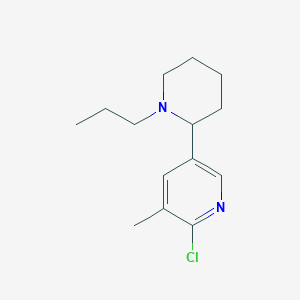
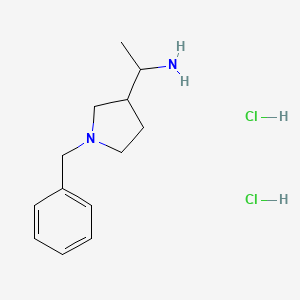

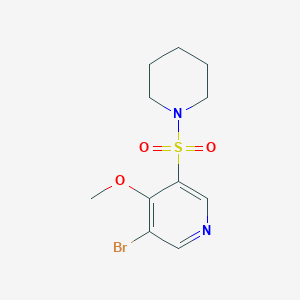
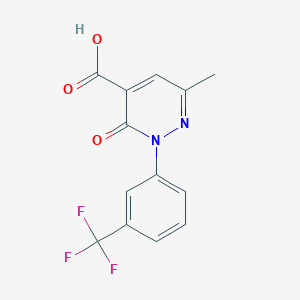

![7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15058182.png)
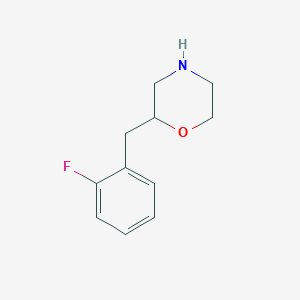
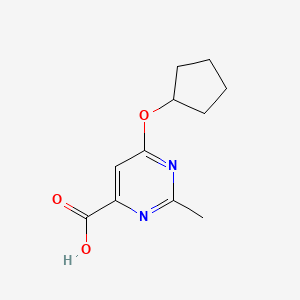
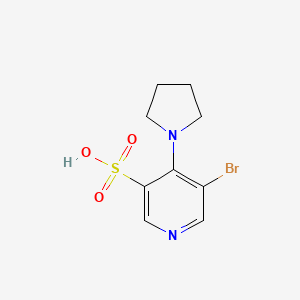
![5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15058203.png)
![3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B15058210.png)
